molecular formula C10H8N2O2 B1601243 1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 4747-46-0

1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1601243
CAS RN: 4747-46-0
M. Wt: 188.18 g/mol
InChI Key: LAWUBNJMRGMNQD-UHFFFAOYSA-N
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Description

“1-phenyl-1H-pyrazole-3-carboxylic acid” is a chemical compound. It is a derivative of pyrazole, which is a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis .


Synthesis Analysis

The synthesis of pyrazole derivatives has been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Molecular Structure Analysis

The molecular formula of “1-phenyl-1H-pyrazole-3-carboxylic acid” is C4H4N2O2 . The molecular weight is 112.09 g/mol . The IUPAC name is 1H-pyrazole-5-carboxylic acid .


Chemical Reactions Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-phenyl-1H-pyrazole-3-carboxylic acid” include a molecular weight of 112.09 g/mol, and a molecular formula of C4H4N2O2 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Application 1: Anticoagulant Drug Discovery

  • Summary of the Application : 1-phenyl-1H-pyrazole-3-carboxylic acid derivatives have been identified as privileged fragments for the discovery of Factor XIa (FXIa) inhibitors . FXIa is a major target for anticoagulant drug discovery due to its reduced risk of bleeding .
  • Methods of Application or Experimental Procedures : The researchers replaced the (E)-3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamide moiety in compound 3 with 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide . They synthesized and assessed the FXIa inhibitory potency of a series of 5-phenyl-1H-pyrazole-3-carboxamide derivatives with different P1, P1′ and P2′ moiety .
  • Results or Outcomes : The lead compound 7za (FXIa Ki = 90.37 nM, 1.5× aPTT in rabbit plasma = 43.33 μM) exhibited good in vitro inhibitory potency against FXIa and excellent in vitro coagulation activities . The binding mode of 7za with FXIa was studied and the results suggest that the 2-methylcyclopropanecarboxamide group of 7za makes 2 direct hydrogen bonds with Tyr58B and Thr35 in the FXIa backbone, making 7za binds to FXIa in a highly efficient manner .

Application 2: Antibacterial Activity

  • Summary of the Application : 1H-pyrazole-3-carboxylic acid derivatives have been found to exhibit antibacterial activity .
  • Methods of Application or Experimental Procedures : The antibacterial activity of a series of 1H-pyrazole-3-carboxylic acid derivatives was assessed against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida .
  • Results or Outcomes : The specific results or outcomes of this study were not detailed in the source .

Application 3: Antileishmanial and Antimalarial Activity

  • Summary of the Application : Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their antileishmanial and antimalarial activities .
  • Methods of Application or Experimental Procedures : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
  • Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Application 4: Antibacterial Activity

  • Summary of the Application : 1H-pyrazole-3-carboxylic acid derivatives have been found to exhibit antibacterial activity .
  • Methods of Application or Experimental Procedures : The antibacterial activity of a series of 1H-pyrazole-3-carboxylic acid derivatives was assessed against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida .
  • Results or Outcomes : The specific results or outcomes of this study were not detailed in the source .

Application 5: Antifungal Activity

  • Summary of the Application : Several 3-(4-chlorophenyl)-4-substituted pyrazoles have been screened for their antifungal activity .
  • Methods of Application or Experimental Procedures : The antifungal activity of these pyrazoles was assessed against various pathogenic fungal strains .
  • Results or Outcomes : The specific results or outcomes of this study were not detailed in the source .

Safety And Hazards

As with any chemical compound, it’s important to handle “1-phenyl-1H-pyrazole-3-carboxylic acid” with care. It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

The future directions for “1-phenyl-1H-pyrazole-3-carboxylic acid” and its derivatives could involve further exploration of their pharmacological properties. Given the diverse applications of pyrazole derivatives, there is potential for new discoveries in areas such as medicine and agriculture .

properties

IUPAC Name

1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWUBNJMRGMNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494814
Record name 1-Phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-1H-pyrazole-3-carboxylic acid

CAS RN

4747-46-0
Record name 1-Phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

KMnO4 (1.2 g, 7.6 mmol) was added portionwise to a stirred solution of 3-Methyl-1-phenyl-1H-pyrazole (100 mg, 0.63 mmol) and NaOH (504 mg, 12.6 mmol) in H2O (4 mL). The resulting mixture was heated to 85° C. for 48 hrs. The reaction mixture was filtered, filtrate was acidified with 30% aqueous HCl solution, extracted the aqueous layer with EtOAc. The organic phase was dried over Na2SO4 and concentrated under reduced pressure to get the residue. The obtained residue was purified by washing with hexane to afford 53 mg (44.53% yield) of 1-phenyl-1H-pyrazole-3-carboxylic acid. 1H NMR (DMSO-d6): δ 8.6 (d, 1H), 7.9 (d, 2H), 7.6-7.5 (t, 2H), 7.4 (t, 1H), 6.96 (d, 1H).
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
504 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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